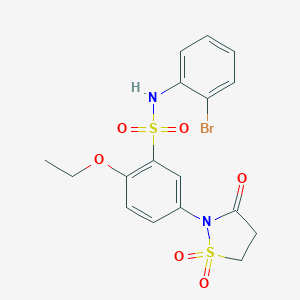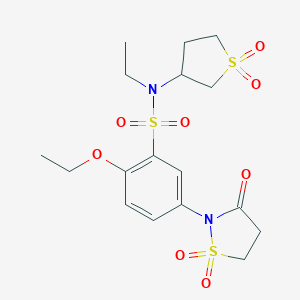
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one is a pyrimidine derivative that has been widely studied for its potential in scientific research. This compound has shown promise in various applications, including cancer treatment, drug design, and as a tool for understanding biological processes.
Mechanism Of Action
The mechanism of action of 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one involves its ability to selectively target certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one has a number of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these pathways on various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research involving 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one. One area of focus is the development of more potent and selective inhibitors of specific kinases. Additionally, researchers are exploring the potential of this compound in combination with other drugs for the treatment of cancer. Finally, there is ongoing research into the potential use of this compound as a tool for understanding various biological processes.
Synthesis Methods
The synthesis of 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one is typically achieved through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 4-propoxyaniline with ethyl acetoacetate, followed by cyclization with ammonium acetate and the addition of a methyl group.
Scientific Research Applications
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one has been studied extensively for its potential in scientific research. One area of focus has been its use in cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways.
properties
Product Name |
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H17N3O2/c1-3-8-19-12-6-4-11(5-7-12)16-14-15-10(2)9-13(18)17-14/h4-7,9H,3,8H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
ZDASCXHIMHSKFL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C |
SMILES |
CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
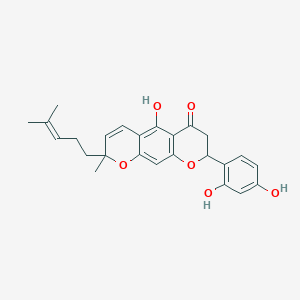
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
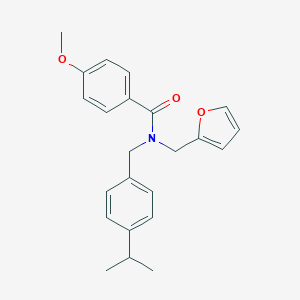
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
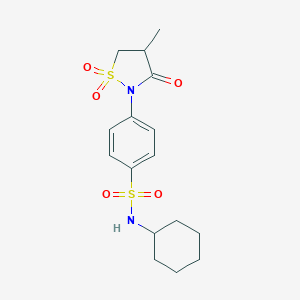
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)

![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
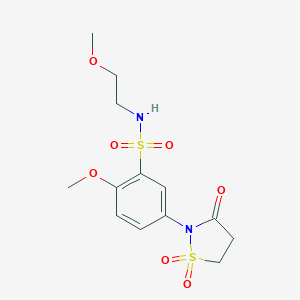
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
